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This guide provides an objective comparison of the signaling pathways initiated by two distinct
bacterial flagellin-derived epitopes, flg22 and flgll-28, in plants belonging to the Solanaceae
family, such as tomato and potato. The information presented is supported by experimental
data to aid in the understanding of plant innate immunity and to inform strategies for the
development of novel disease resistance solutions.

Introduction

Plants have evolved sophisticated immune systems to recognize and respond to potential
pathogens. A crucial first line of defense is the recognition of conserved microbe-associated
molecular patterns (MAMPS) by cell surface pattern recognition receptors (PRRs). Bacterial
flagellin, a major component of the bacterial flagellum, is a potent MAMP. Two well-
characterized epitopes of flagellin, flg22 and flgll-28, are recognized by distinct PRRs, initiating
downstream signaling cascades that culminate in an immune response. While flg22 recognition
is widespread across the plant kingdom, the perception of flgll-28 is a more specialized
defense mechanism prominent in Solanaceae. This guide dissects the signaling pathways of
both epitopes in this important plant family, highlighting key differences in their activation and
downstream effects.

Signaling Pathways: A Visual Comparison
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The signaling pathways for flg22 and flgll-28 in Solanaceae share some common components
but also exhibit critical distinctions, primarily in their receptor systems and the intensity of the
downstream response.
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Figure 1. flg22 Signaling Pathway in Solanaceae.
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Figure 2. flgll-28 Signaling Pathway in Solanaceae.

In Solanaceae, the perception of flg22 is mediated by the Leucine-Rich Repeat Receptor
Kinase (LRR-RK) FLS2. Upon binding of flg22, FLS2 rapidly forms a complex with another
LRR-RK, BAK1 (BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1), which acts
as a co-receptor. This association leads to the trans-phosphorylation of their intracellular kinase
domains, initiating downstream signaling. A key component in this pathway is the receptor-like
cytoplasmic kinase (RLCK) BIK1 (BOTRYTIS-INDUCED KINASE 1), which is pre-associated
with FLS2 and becomes phosphorylated upon complex formation with BAK1. Phosphorylated
BIK1 then dissociates and activates downstream components, including NADPH oxidases (like
RBOHD) to generate a burst of reactive oxygen species (ROS), and triggers an influx of
calcium ions (Ca2*). These early events lead to the activation of a mitogen-activated protein
kinase (MAPK) cascade, which in turn regulates the expression of a suite of defense-related
genes.

The flgll-28 signaling pathway in Solanaceae is initiated by a distinct LRR-RK, FLS3, which
was first identified in tomato.[1] Similar to the flg22 pathway, FLS3 also recruits BAK1 as a co-
receptor upon ligand binding. While the downstream signaling cascade of FLS3 is still under
active investigation, evidence suggests it shares components with the FLS2 pathway, including
the activation of ROS production, Ca2* influx, and MAPK signaling. A recently identified RLCK,
Firl (FIs2/Fls3-interacting RLCK 1), has been shown to interact with both FLS2 and FLS3 in
tomato, suggesting it may act as a convergent point in these pathways.[2][3][4]

Quantitative Comparison of Immune Responses

Experimental evidence consistently demonstrates that flgll-28 elicits a significantly more robust
and sustained immune response in Solanaceae compared to flg22.

Table 1: Comparison of Reactive Oxygen Species (ROS) Burst

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15567050?utm_src=pdf-body-img
https://www.mdpi.com/2073-4425/10/9/662
https://www.researchgate.net/publication/366240217_Tomato_receptor-like_cytoplasmic_kinase_Fir1_is_involved_in_flagellin_signaling_and_pre-invasion_immunity
https://pubmed.ncbi.nlm.nih.gov/36511947/
https://pubmed.ncbi.nlm.nih.gov/36919057/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

flg22-induced ROS

flgll-28-induced

Feature Reference(s)
Burst ROS Burst
Amplitude Moderate High [5]
Transient (returns to Sustained (remains
Duration baseline relatively elevated for a longer [6]
quickly) period)
Significantly higher
Overall ROS Lower total ROS
] ) total ROS [5]
Production accumulation )
accumulation
Table 2: Comparison of MAPK Activation
flg22-induced flgll-28-induced
Feature o o Reference(s)
MAPK Activation MAPK Activation
Stronger and more
) Detectable but weaker
Intensity ) pronounced [5]
phosphorylation )
phosphorylation
) ) Rapid and potentially
o Rapid and transient _
Kinetics more sustained [5]

activation

activation

Table 3: Comparison of Defense Gene Expression
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flg22-induced Fold

flgll-28-induced

Gene Change (relative to  Fold Change Reference(s)
control) (relative to control)
bHLH
~3-fold ~110-fold [7]
(Solyc03g114230)
UGT
~12-fold ~300-fold [7]
(Solyc09g098080)

PR1 (Pathogenesis-
Related 1)

Moderate induction

Strong induction

[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible comparison of

these signaling pathways.

Luminol-Based Reactive Oxygen Species (ROS) Burst

Assay

This protocol is adapted for measuring the production of ROS in tomato or potato leaf discs.
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1. Leaf Disc Preparation
- Excise 4mm leaf discs from 4-5 week old plants.
- Float discs in water overnight in a 96-well plate.

:

2. Elicitor Treatment
- Replace water with a solution containing luminol, horseradish peroxidase (HRP), and either flg22, flgll-28, or a water control.

:

3. Measurement
- Immediately place the plate in a luminometer.
- Measure luminescence every 2 minutes for at least 60 minutes.

:

4. Data Analysis
- Plot relative light units (RLU) over time.
- Calculate total ROS production by integrating the area under the curve.

Click to download full resolution via product page

Figure 3. Experimental Workflow for ROS Burst Assay.

Materials:

4-5 week old Solanaceae plants (e.g., tomato, potato)

4 mm biopsy punch

96-well white opaque microtiter plate

Luminol stock solution

Horseradish peroxidase (HRP) stock solution

flg22 and flgll-28 peptide stock solutions

Luminometer (plate reader with luminescence detection)

Procedure:
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Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully excise leaf discs from healthy,
fully expanded leaves, avoiding the midvein. Float one leaf disc per well in a 96-well plate
containing 100 pL of sterile water. Incubate the plate overnight at room temperature to allow
the wounding response to subside.

Elicitor Treatment: On the day of the experiment, carefully remove the water from each well.
Add 100 pL of the assay solution to each well. The assay solution consists of a final
concentration of 100 uM luminol, 20 ug/mL HRP, and the desired concentration of elicitor
(e.g., 100 nM flg22 or flgll-28). Include water-only controls.

Measurement: Immediately place the 96-well plate into a luminometer. Measure
luminescence in each well every 2 minutes for a period of at least 60 minutes.

Data Analysis: Plot the relative light units (RLU) against time to visualize the kinetics of the
ROS burst. The total ROS production can be quantified by calculating the area under the
curve for each treatment.

Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the general steps for detecting the activation of MAP kinases via

phosphorylation.

Materials:

Solanaceae seedlings or leaf tissue

Liquid nitrogen

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody (e.g., anti-phospho-p44/42 MAPK)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Treatment and Sample Collection: Treat leaf discs or seedlings with flg22, flgll-28, or a mock
solution for various time points (e.g., 0, 5, 15, 30 minutes). Immediately freeze the tissue in
liquid nitrogen.

e Protein Extraction: Grind the frozen tissue to a fine powder and resuspend in ice-cold protein
extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the
total protein.

e Protein Quantification: Determine the protein concentration of each sample using a BCA
assay.

o SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an
SDS-PAGE gel to separate proteins by size. Transfer the separated proteins to a PVDF
membrane.

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against phosphorylated MAPKs
overnight at 4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.
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Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using
an imaging system. The intensity of the bands corresponding to phosphorylated MAPKs can
be quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Defense
Gene Expression

This protocol is for quantifying the transcript levels of defense-related genes.

Materials:

Treated plant tissue (as in the MAPK assay)

RNA extraction kit

DNase |

cDNA synthesis kit

SYBR Green or other fluorescent dye-based gPCR master mix
Gene-specific primers for target and reference genes

Real-time PCR system

Procedure:

RNA Extraction and cDNA Synthesis: Extract total RNA from the collected plant tissue using
a commercial kit. Treat the RNA with DNase | to remove any contaminating genomic DNA.
Synthesize first-strand cDNA from the purified RNA.

gPCR Reaction: Set up the gPCR reactions containing cDNA, gene-specific primers, and
gPCR master mix.

Data Analysis: Run the reactions in a real-time PCR system. Determine the cycle threshold
(Ct) values for each gene. Normalize the Ct values of the target genes to a stably expressed
reference gene (e.g., actin or ubiquitin). Calculate the relative fold change in gene
expression using the 2-AACt method.
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Conclusion

The flg22 and flgll-28 signaling pathways in Solanaceae represent two distinct but
interconnected layers of innate immunity. While both pathways utilize the co-receptor BAK1
and lead to similar downstream responses, the engagement of different primary receptors,
FLS2 and FLS3, results in a quantitatively different immune output. The flgll-28/FLS3 system in
Solanaceae appears to be a more potent activator of defense responses, characterized by a
stronger and more sustained ROS burst, more intense MAPK activation, and a higher level of
defense gene expression. This enhanced response may provide a crucial advantage against
pathogens that have evolved to evade FLS2-mediated recognition. A deeper understanding of
these pathways, particularly the downstream components of FLS3 signaling, will be
instrumental in developing strategies to enhance disease resistance in agriculturally important
Solanaceae crops.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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